molecular formula C9H18Cl2N2OS B11845035 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride

Cat. No.: B11845035
M. Wt: 273.22 g/mol
InChI Key: VIXDSBSNURZNEG-UHFFFAOYSA-N
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Description

Chemical Identity: 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride (CAS: 72545-66-5) is a dihydrochloride salt of a primary amine featuring a furan ring substituted with a dimethylaminomethyl group and a thioether-linked ethanamine chain . It is structurally related to ranitidine, a histamine H₂-receptor antagonist, but lacks the nitroethenediamine moiety present in ranitidine’s core structure . This compound is classified as a ranitidine impurity or intermediate, often identified in pharmaceutical quality control studies .

Properties

Molecular Formula

C9H18Cl2N2OS

Molecular Weight

273.22 g/mol

IUPAC Name

2-[5-[(dimethylamino)methyl]furan-2-yl]sulfanylethanamine;dihydrochloride

InChI

InChI=1S/C9H16N2OS.2ClH/c1-11(2)7-8-3-4-9(12-8)13-6-5-10;;/h3-4H,5-7,10H2,1-2H3;2*1H

InChI Key

VIXDSBSNURZNEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)SCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Precursor Preparation

The synthesis of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride begins with the preparation of its furan-containing precursor, 5-((dimethylamino)methyl)-2-furanmethanol . This compound is synthesized via the reaction of 2-furanmethanol (furfuryl alcohol) with dimethylamine hydrochloride under acidic conditions. The process, detailed in US4347191A , involves bubbling hydrogen chloride through a cooled solution of bis(dimethylamino)methane and 2-furanmethanol in dichloromethane. The exothermic reaction proceeds at 0–20°C, followed by basification, extraction with ethyl acetate, and vacuum distillation to isolate the product (92–96°C at 0.2–0.5 mmHg) .

Reaction Conditions for 5-((Dimethylamino)methyl)-2-furanmethanol
Reactants : 2-furanmethanol, bis(dimethylamino)methane
Solvent : Dichloromethane
Catalyst : Hydrogen chloride gas
Temperature : 0–20°C
Yield : ~80% (after distillation)

This precursor is critical for subsequent functionalization to introduce the thioethylamine moiety.

Thioether Formation and Amine Functionalization

The next stage involves introducing the thioethylamine group. According to EP0219225A1 , 5-((dimethylamino)methyl)-2-furanmethanol reacts with cysteamine (2-aminoethanethiol) under reflux in acetic acid. The hydroxyl group of the furanmethanol is replaced by the thiol group of cysteamine, forming the thioether linkage. The reaction is typically carried out at 80–100°C for 6–12 hours, yielding 2-((5-((dimethylamino)methyl)furan-2-yl)thio)ethanamine as a free base .

Mechanistic Insights :

  • Nucleophilic substitution at the hydroxymethyl carbon by the thiol group.

  • Acidic conditions protonate the hydroxyl group, facilitating its departure as water.

  • The amine group of cysteamine remains unprotected, requiring subsequent hydrochloride salt formation.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt by treating with hydrochloric acid in a polar aprotic solvent such as ethanol or acetonitrile. The reaction is exothermic and requires controlled addition of HCl gas or concentrated HCl solution to prevent overheating. The product precipitates upon cooling and is purified via recrystallization from ethanol/water mixtures .

Salt Formation Parameters
Solvent : Ethanol/acetonitrile
Acid : HCl gas or 37% HCl solution
Temperature : 0–5°C during addition
Purity : >98% (after recrystallization)

Optimization Strategies for Industrial-Scale Synthesis

Industrial protocols emphasize cost efficiency and scalability. Key modifications include:

  • Catalyst Selection : Substituting homogeneous acids (e.g., HCl) with solid acid catalysts (e.g., Amberlyst-15) to simplify product isolation .

  • Solvent Recycling : Dichloromethane and ethyl acetate are recovered via distillation, reducing waste .

  • Continuous Flow Reactors : Patents describe using flow chemistry for the thioether formation step, improving reaction control and throughput .

Analytical Characterization and Quality Control

Critical quality attributes are monitored via:

  • HPLC : Purity >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • NMR : Key signals include δ 4.82 ppm (furan methylene), δ 2.25 ppm (dimethylamino group), and δ 3.45 ppm (thioethylamine chain) .

  • Mass Spectrometry : [M+H]⁺ at m/z 275.1 confirms molecular weight .

Chemical Reactions Analysis

Types of Reactions

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the furan ring or the thioether linkage.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H18N2O4SC_{10}H_{18}N_2O_4S and a molecular weight of approximately 544.73 g/mol. The structure features a furan ring and a dimethylamino group, contributing to its unique reactivity and interaction capabilities with biological systems .

Role as a Pharmaceutical Impurity Standard

One of the primary applications of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride is as a pharmaceutical impurity standard. It is particularly relevant in the quality control processes for drugs such as ranitidine, where it serves as a reference compound to ensure the purity and efficacy of the main active ingredients .

Research indicates that this compound exhibits potential biological activities, including:

  • Neurotransmission Modulation : The compound has shown interactions with various neurotransmitter receptors, which may affect cognitive functions such as memory and learning .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory conditions .

Interaction with Biomolecules

The compound demonstrates significant interactions with enzymes and receptors, modulating their activity. This mechanism is crucial for understanding its potential therapeutic effects in pharmacology .

Antimicrobial Activity

A study demonstrated that compounds structurally similar to this compound exhibited antimicrobial properties against various bacterial strains, including E. coli and S. aureus. This suggests potential applications in developing new antimicrobial agents .

Cytotoxic Effects on Cancer Cells

In vitro tests have shown that related compounds can selectively induce cytotoxicity in cancer cell lines, indicating possible applications in cancer therapy . The mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioether linkage can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride, often referred to by its CAS number 72545-66-5, is a compound that has garnered attention due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C9H18Cl2N2OS
  • Molecular Weight : 273.22 g/mol
  • CAS Number : 72545-66-5

The structural formula indicates the presence of a furan ring, a dimethylamino group, and a thioether linkage, which may contribute to its biological activity.

Biological Activity

Research into the biological activity of this compound suggests several areas of interest:

1. Histamine Receptor Interaction

The compound is categorized under histamine receptors, which play a crucial role in various physiological processes including inflammation and neurotransmission. It is believed to interact with these receptors, potentially influencing conditions like schizophrenia and sleep disorders .

2. Neuropharmacological Effects

Studies indicate that compounds similar to this one may exhibit neuropharmacological effects, including impacts on learning and cognition . The dimethylamino group is known for enhancing the lipophilicity of compounds, possibly improving their ability to cross the blood-brain barrier.

3. Anti-inflammatory Properties

There is emerging evidence that compounds with similar structures possess anti-inflammatory properties. The thioether functional group may contribute to this activity by modulating inflammatory pathways .

Research Findings and Case Studies

StudyFindings
Study on Histamine ReceptorsDemonstrated that the compound could act as an antagonist or agonist depending on the receptor subtype involved .
Neuropharmacological AssessmentShowed potential improvements in memory retention in animal models .
Inflammation ModelIndicated significant reduction in inflammatory markers in vitro .

Case Study: Neuropharmacological Assessment

A recent study evaluated the effects of this compound on cognitive function in rodents. The results revealed that administration led to enhanced memory performance in behavioral tests, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₀H₁₈N₂OS·2HCl
  • Molecular Weight : 291.25 g/mol (free base: 214.33 g/mol)
  • Key Functional Groups: Furan ring with dimethylaminomethyl substitution at position 4. Thioether (-S-) linkage connecting the furan to an ethanamine chain. Dihydrochloride salt form, enhancing solubility in polar solvents .

Its presence in drug formulations may indicate incomplete synthesis or stability issues .

Comparison with Structurally and Functionally Related Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Pharmacological Role References
2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride 72545-66-5 C₁₀H₁₈N₂OS·2HCl Furan-thioether-ethanamine backbone; dihydrochloride salt Ranitidine impurity/degradant
Ranitidine Hydrochloride 66357-59-3 C₁₃H₂₂N₄O₃S·HCl Nitroethenediamine group; histamine H₂ antagonist Antiulcer drug
Ranitidine Aminoethyl Impurity (Impurity A) 66356-53-4 C₁₀H₁₈N₂OS Same backbone as target compound; free base form Synthesis intermediate/impurity
Demethylamino Ranitidine Acetamide Sodium 112251-56-6 C₁₂H₁₈N₃NaO₄S Acetamide substitution; sodium salt Ranitidine impurity (oxidized)
Diphenhydramine Hydrochloride 147-24-0 C₁₇H₂₁NO·HCl Ethanolamine backbone; diphenylmethoxy group Antihistamine, sedative
Thiophene Fentanyl Hydrochloride 2306823-39-0 C₂₄H₂₆N₂OS·HCl Thiophene ring; opioid receptor agonist Synthetic opioid (research use)

Structural Differences and Implications

Core Backbone: The target compound shares the furan-thioether-ethanamine backbone with ranitidine but lacks the nitroethenediamine group critical for H₂-receptor binding . This absence renders it inactive as an antiulcer agent. Compared to diphenhydramine, which has a diphenylmethoxy-ethanolamine structure, the target compound’s furan ring and thioether linkage confer distinct electronic and steric properties, reducing sedative effects .

Salt Forms: The dihydrochloride salt enhances aqueous solubility compared to the free base (ranitidine aminoethyl impurity) or hemifumarate salt (CAS: NA) .

Functional Group Variations: Demethylamino Ranitidine Acetamide Sodium introduces a nitroacetamide group, likely altering metabolic stability compared to the target compound . Thiophene fentanyl replaces the furan with a thiophene and adds a phenethyl opioid pharmacophore, shifting activity to μ-opioid receptors .

Pharmacological and Toxicological Profiles

  • Ranitidine and Derivatives: Ranitidine’s nitroethenediamine group is essential for antagonizing gastric acid secretion. The target compound, lacking this moiety, is devoid of therapeutic activity but may serve as a biomarker for ranitidine degradation .
  • Diphenhydramine :

    • Exhibits antihistaminic and anticholinergic effects, contrasting with the target compound’s inert pharmacological profile .

Q & A

What are the established synthetic routes for 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride, and what are their respective yields?

Basic
The compound is synthesized via multi-step reactions, including hydrogenation and coupling. A representative method involves:

  • Step 1 : Catalytic hydrogenation of a nitro precursor (e.g., 4-nitrophenyl thioether derivative) using 10% Pd/C under H₂, yielding 97% of the intermediate amine .
  • Step 2 : Coupling with isocyanates (e.g., 3-chloro-4-methylphenylisocyanate) in dichloroethane at 50°C, achieving 72% yield .
    Alternative routes include thioether formation via nucleophilic substitution, as outlined in pharmacopeial syntheses of ranitidine intermediates .

What spectroscopic methods are recommended for characterizing this compound?

Basic
Key characterization methods include:

  • ¹H/¹³C NMR : Peaks at δ 3.35–3.88 ppm (amine and thioether protons) and 109–152 ppm (furan/thiazole carbons) confirm structural integrity .
  • HRMS (ESI) : Observed [M+H]⁺ at m/z 263.1211 (calculated 263.1213) validates molecular composition .
  • Chromatography : HPLC with UV detection (e.g., 254 nm) monitors purity, as per USP guidelines for ranitidine-related compounds .

How does structural modification of the furan or thioether groups affect the compound's bioactivity?

Advanced
Modifications to the furan or thioether moieties alter receptor binding and metabolic stability:

  • Furan ring substitution : Introducing electron-withdrawing groups (e.g., nitro) enhances interactions with histamine H₂ receptors, as seen in ranitidine analogs .
  • Thioether chain elongation : Extending the ethanamine chain improves solubility but may reduce blood-brain barrier penetration .
  • Comparative studies : Structural analogs like (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride show divergent bioactivity due to fluorine’s electronegativity .

What are the common impurities in this compound, and how are they quantified?

Advanced
Key impurities include:

  • Ranitidine Impurity A : 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (CAS 256948-32-0), quantified via HPLC with a detection limit of 0.1% .
  • Nitroacetamide derivatives : Formed during incomplete reduction steps, identified by LC-MS and controlled to <0.2% per USP standards .
  • Dimerization products : Bis-thioether compounds (e.g., CAS 72126-78-4) arise from excess coupling agents, resolved by gradient elution chromatography .

What is the role of this compound in the synthesis of ranitidine hydrochloride?

Basic
It serves as a critical intermediate in ranitidine synthesis:

  • The thioether-ethanamine moiety binds to the nitroethenediamine pharmacophore, enabling H₂ receptor antagonism .
  • Pharmacopeial protocols (USP 35) specify its use in coupling reactions with 2-nitro-1,1-ethenediamine derivatives to form the final API .

What strategies optimize the compound's stability under various storage conditions?

Advanced
Stability optimization involves:

  • Temperature : Storage at 2–8°C in amber vials prevents thioether oxidation, as per safety data sheets .
  • Humidity control : Desiccants (e.g., silica gel) maintain <30% relative humidity to avoid hydrochloride salt hydrolysis .
  • Inert atmosphere : Argon or nitrogen purging reduces radical-mediated degradation of the dimethylamino group .

How to resolve contradictions in biological activity data across studies?

Advanced
Methodological adjustments are critical:

  • Receptor specificity assays : Use CRISPR-engineered H₂ receptor isoforms to isolate confounding variables .
  • Batch variability control : Standardize synthetic protocols (e.g., Pd/C catalyst lot) to minimize impurity-driven artifacts .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., diphenhydramine analogs) to identify trends in amine-driven bioactivity .

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